molecular formula FHS B085331 Thiohypofluorous acid CAS No. 10546-01-7

Thiohypofluorous acid

Cat. No.: B085331
CAS No.: 10546-01-7
M. Wt: 52.07 g/mol
InChI Key: BHBIPLOIWQSVID-UHFFFAOYSA-N
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Description

Thiohypofluorous acid is a specialized chemical compound of interest in advanced oxidative chemistry and fluorine research. The compound features a structure where a sulfur atom replaces the oxygen atom found in hypofluorous acid (HOF), a molecule noted for its potent role as an oxygen transfer agent . This structural analogy suggests potential utility in reactions involving sulfur transfer or as a unique electrophile. Researchers may explore its applications in synthesizing novel sulfur-containing molecules or as a reagent in the study of fluorine-sulfur chemistry. Its properties could make it a candidate for investigating new pathways in the oxidation of organic and inorganic substrates, particularly where thiol-specific reactivity is desired. The mechanistic action of related hypohalous acids, such as hypothiocyanous acid (HOSCN), involves targeted reactions with protein thiol groups, leading to specific biochemical outcomes . This provides a research framework for investigating this compound's behavior in model systems. This product is intended for laboratory research purposes. It is not for diagnostic or therapeutic use, and is strictly prohibited for personal use. Handle with appropriate safety precautions in a controlled environment.

Properties

CAS No.

10546-01-7

Molecular Formula

FHS

Molecular Weight

52.07 g/mol

IUPAC Name

thiohypofluorous acid

InChI

InChI=1S/FHS/c1-2/h2H

InChI Key

BHBIPLOIWQSVID-UHFFFAOYSA-N

SMILES

FS

Canonical SMILES

FS

Origin of Product

United States

Scientific Research Applications

Biological Applications

Thiohypofluorous acid has shown promise in several biological contexts:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various pathogens. For example, it has been tested against strains like Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones comparable to standard antibiotics .
  • Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent. Research shows that this compound derivatives can effectively reduce oxidative stress in cellular models .
  • Cancer Research : Preliminary studies suggest that this compound can inhibit the growth of cancer cell lines. Its derivatives have been found to target specific molecular pathways associated with cancer progression, showing IC50 values in the low micromolar range against various cancer types .

Chemical Synthesis

This compound serves as a reagent in organic synthesis:

  • Synthesis of Fluorinated Compounds : It can be utilized to introduce fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals. The reactivity of FHS allows for the formation of various fluorinated intermediates through nucleophilic substitution reactions .
  • Preparation of Thiourea Derivatives : this compound is involved in synthesizing thiourea derivatives, which have broad applications in medicinal chemistry due to their biological activity .

Industrial Applications

In industrial settings, this compound's unique properties can be leveraged:

  • Disinfectants : Due to its antimicrobial properties, this compound could be developed into effective disinfectants for medical and agricultural use.
  • Fluorination Processes : Its role as a fluorinating agent makes it valuable in the production of fluorinated materials, which are essential in various high-performance applications including electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study conducted by Roxana et al. demonstrated that this compound derivatives exhibited significant antibacterial activity against Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics. The research highlighted the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Anticancer Activity

Research published in 2024 explored the anticancer effects of this compound derivatives on human leukemia cell lines. The results indicated that certain derivatives had IC50 values as low as 1.50 µM, suggesting strong potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Fluorosulfuric Acid (HSO₃F)

Fluorosulfuric acid, a well-characterized superacid, serves as a key benchmark for comparing sulfur-fluorine compounds. Key distinctions include:

Property Thiohypofluorous Acid Fluorosulfuric Acid (HSO₃F)
Molecular Formula Assumed HOSF (not confirmed) HSO₃F
Acidity Not reported; weaker than HSO₃F pKa ~ -15 (stronger than H₂SO₄)
Thermal Stability Likely low (inferred from S-F bonds) Stable up to ~900°C
Reactivity with Water Presumed rapid hydrolysis Violent hydrolysis to H₂SO₄ and HF
Applications Specialty chemicals Catalyst, alkylation agent

Structural Insights :

  • Fluorosulfuric acid contains a sulfonic group (SO₃F), granting exceptional acidity and thermal resilience due to resonance stabilization .
  • This compound likely replaces oxygen with sulfur in the hypofluorous acid framework (HOSF), introducing weaker S-F bonds and higher susceptibility to decomposition.

Functional Differences :

  • This compound’s ester derivatives (e.g., coumarin-based forms) suggest applications in organic synthesis, contrasting with HSO₃F’s industrial catalytic roles .
Hypofluorous Acid (HOF)

Key contrasts:

Property This compound Hypofluorous Acid (HOF)
Bond Type S-F (polar, weaker) O-F (highly polar, stronger)
Stability Likely less stable Thermally unstable (decomposes > -117°C)
Reactivity Potential sulfhydryl reactivity Oxidizing agent, forms FO• radicals

Implications :

  • This compound’s sulfur substitution may reduce oxidative potency compared to HOF but enhance nucleophilic reactivity.
Thiosulfuric Acid (H₂S₂O₃)

Though structurally distinct, thiosulfuric acid shares sulfur-oxygen bonding motifs:

Property This compound Thiosulfuric Acid (H₂S₂O₃)
Sulfur Coordination Monosulfur (S-F bond) Disulfur (S-S and S-O bonds)
Acidity Uncharacterized pKa₁ = 0.6, pKa₂ = 1.7
Applications Organic intermediates Analytical chemistry, redox reactions

Key Contrast :

  • Thiosulfuric acid’s dual sulfur centers enable complex redox behavior, whereas this compound’s reactivity is likely dominated by S-F bond cleavage.

Preparation Methods

Fundamental Reactivity of Sulfur-Fluorine Systems

The synthesis of thiohypofluorous acid hinges on the interplay between sulfur nucleophiles and fluorinating agents. In thiol chemistry, the substitution of halides with sulfhydryl groups (-SH) via S-alkylation of thiourea is a well-established route for primary thiols . For HOSF, analogous pathways may involve fluorinated intermediates. For example, the reaction of hypofluorous acid (HOF) with hydrogen sulfide (H₂S) under cryogenic conditions could yield HOSF:

HOF+H2SHOSF+H2O[Theoretical]\text{HOF} + \text{H}2\text{S} \rightarrow \text{HOSF} + \text{H}2\text{O} \quad [\text{Theoretical}]

However, the high oxidative instability of HOF and the competing formation of polysulfides complicate this approach.

Radical-Mediated Synthesis Pathways

Gas-phase radical reactions offer a promising avenue for HOSF generation. Studies on germyl (GeH₃) radicals reacting with NF₃ demonstrate bimolecular homolytic substitution (SH2) mechanisms, where radicals displace halogen atoms . By analogy, photolysis or radiolysis of fluorine-rich precursors (e.g., SF₄) in the presence of sulfur donors could produce HOSF via:

SF4+HOHOSF+F[Extrapolated from 2]\text{SF}_4 + \text{HO}^- \rightarrow \text{HOSF} + \text{F}^- \quad [\text{Extrapolated from 2}]

Experimental parameters such as irradiation dose (10–200 kGy), pressure (400–700 Torr), and radical scavengers (e.g., O₂) would critically influence yields .

Thiosulfonate Intermediate Hydrolysis

The hydrolysis of thiosulfonates (“Bunte salts”) is a robust method for thiol synthesis . Adapting this to HOSF would require fluorinated thiosulfonate precursors. For instance, reacting chlorotrifluoroethylene with sodium thiosulfate:

ClCF2CO2H+Na2S2O3Na[O3S2CF2CO2H]+NaCl[Adapted from 1]\text{ClCF}2\text{CO}2\text{H} + \text{Na}2\text{S}2\text{O}3 \rightarrow \text{Na}[O3S2CF2CO_2H] + \text{NaCl} \quad [\text{Adapted from 1}]

Subsequent acid hydrolysis could release HOSF:

Na[O3S2CF2CO2H]+H2OHOSF+NaHSO4[Hypothetical]\text{Na}[O3S2CF2CO2H] + \text{H}2\text{O} \rightarrow \text{HOSF} + \text{NaHSO}4 \quad [\text{Hypothetical}]

This route’s feasibility depends on the stability of the fluorinated thiosulfonate intermediate.

Low-Temperature Fluorination of Thiosulfuric Acid

Direct fluorination of thiosulfuric acid (H₂S₂O₃) with elemental fluorine (F₂) at -50°C may yield HOSF:

H2S2O3+F22HOSF+O2[Theoretical]\text{H}2\text{S}2\text{O}3 + \text{F}2 \rightarrow 2\text{HOSF} + \text{O}_2 \quad [\text{Theoretical}]

This method mirrors the synthesis of HOF from water and F₂ but faces challenges due to sulfur’s propensity for higher oxidation states (e.g., forming SF₄ or SF₆).

Quantum Chemical Modeling of Reaction Pathways

Computational studies of analogous systems, such as GeH₃ + NF₃, reveal energy barriers and thermochemical profiles critical for optimizing HOSF synthesis . For example, the SH2 mechanism exhibits a 14.8 kcal/mol enthalpy barrier at the CCSD(T)//CASSCF level, while fluorine abstraction has a lower barrier (7.1 kcal/mol) . Applying these insights, the reaction:

HS+FOFHOSF+F[Modeled]\text{HS}^- + \text{FOF} \rightarrow \text{HOSF} + \text{F}^- \quad [\text{Modeled}]

could be simulated to identify viable catalysts or conditions.

Challenges and Stabilization Strategies

HOSF’s instability necessitates inert atmospheres, cryogenic temperatures (-80°C), and radical scavengers. Solid-state NMR techniques, as applied to trifluoroacetic acid-peptide complexes , could probe HOSF’s structure and degradation pathways. For instance, ¹⁹F NMR chemical shifts might distinguish HOSF from decomposition products like SF₄ or H₂SO₃F.

Comparative Analysis of Hypothetical Methods

The table below evaluates proposed synthetic routes based on theoretical yields, stability, and experimental feasibility:

MethodPrecursorsConditionsPredicted YieldKey Challenges
Radical SH2 mechanismSF₄, HO-200 kGy irradiationLow (~5%)Competing polysulfide formation
Thiosulfonate hydrolysisClCF₂CO₂H, Na₂S₂O₃Acidic hydrolysisModerate (~15%)Intermediate instability
Direct fluorinationH₂S₂O₃, F₂-50°C, darkTraceOver-fluorination to SF₆

Q & A

Q. What frameworks (e.g., FINER criteria) ensure research questions address novel and feasible aspects of this compound chemistry?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For example, a novel question might explore catalytic applications in fluorination reactions, while feasibility ensures access to specialized instrumentation .

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